molecular formula C5H8N2OS B159642 1,3-Dimethyl-2-thiohydantoin CAS No. 1801-62-3

1,3-Dimethyl-2-thiohydantoin

Cat. No.: B159642
CAS No.: 1801-62-3
M. Wt: 144.2 g/mol
InChI Key: GKWNLFPHQCFFQJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-thiohydantoin is an organic compound with the molecular formula C5H8N2OS and a molecular weight of 144.19 g/mol . It is a derivative of thiohydantoin, characterized by the presence of two methyl groups at positions 1 and 3 on the hydantoin ring and a sulfur atom replacing the oxygen atom at position 2. This compound is known for its pale orange solid form and has a melting point of 93°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-thiohydantoin can be synthesized through various methods. One common synthetic route involves the reaction of dimethylurea with carbon disulfide in the presence of a base, followed by cyclization to form the thiohydantoin ring . The reaction conditions typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-thiohydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-thiohydantoin involves its interaction with various molecular targets and pathways:

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.

    Anticancer Activity: It exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

1,3-Dimethyl-2-thiohydantoin can be compared with other thiohydantoin derivatives:

Properties

IUPAC Name

1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWNLFPHQCFFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395527
Record name 1,3-Dimethyl-2-thiohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801-62-3
Record name 1,3-Dimethyl-2-thiohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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